molecular formula C8H2F4O3 B2675211 2,3,5,6-Tetrafluoro-4-formylbenzoic acid CAS No. 24336-86-5

2,3,5,6-Tetrafluoro-4-formylbenzoic acid

Cat. No.: B2675211
CAS No.: 24336-86-5
M. Wt: 222.095
InChI Key: ACBNSMCHGKYMKE-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H2F4O3 and a molecular weight of 222.09 g/mol It is characterized by the presence of four fluorine atoms and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-formylbenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the reaction of benzoic acid with tetrafluoromethane in the presence of a catalyst under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-formylbenzoic acid is primarily influenced by its fluorine atoms and formyl group. The fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. The formyl group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes . These properties make it a versatile compound in synthetic chemistry and material science.

Comparison with Similar Compounds

    2,3,5,6-Tetrafluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid:

Uniqueness: 2,3,5,6-Tetrafluoro-4-formylbenzoic acid is unique due to the presence of both fluorine atoms and a formyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4O3/c9-4-2(1-13)5(10)7(12)3(6(4)11)8(14)15/h1H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBNSMCHGKYMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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